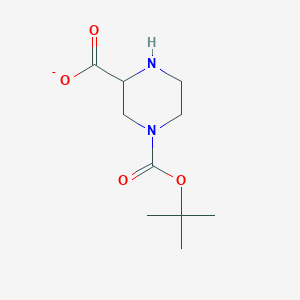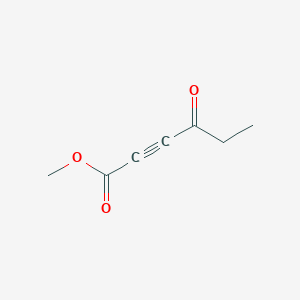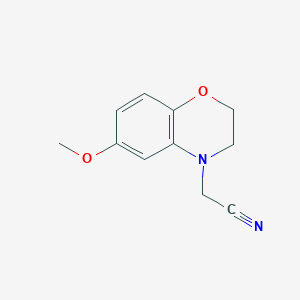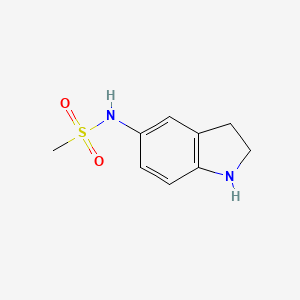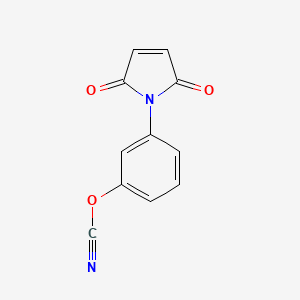
1-(3-Cyanatophenyl)-1H-pyrrole-2,5-dione
Descripción general
Descripción
1-(3-Cyanatophenyl)-1H-pyrrole-2,5-dione is a chemical compound that features a pyrrole ring with two ketone groups and a phenyl cyanate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyanatophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of maleic anhydride with an appropriate amine to form the pyrrole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures around 25°C to 45°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Cyanatophenyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenyl cyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the phenyl cyanate group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(3-Cyanatophenyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it useful in studying enzyme interactions and protein modifications.
Industry: It can be used in the production of polymers, coatings, and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(3-Cyanatophenyl)-1H-pyrrole-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound’s reactive groups can form covalent bonds with nucleophilic sites on these targets, leading to modifications that alter their activity and function.
Comparación Con Compuestos Similares
Similar compounds include other pyrrole derivatives and phenyl cyanates. Compared to these compounds, 1-(3-Cyanatophenyl)-1H-pyrrole-2,5-dione is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Some similar compounds are:
Propiedades
Número CAS |
111236-40-9 |
|---|---|
Fórmula molecular |
C11H6N2O3 |
Peso molecular |
214.18 g/mol |
Nombre IUPAC |
[3-(2,5-dioxopyrrol-1-yl)phenyl] cyanate |
InChI |
InChI=1S/C11H6N2O3/c12-7-16-9-3-1-2-8(6-9)13-10(14)4-5-11(13)15/h1-6H |
Clave InChI |
LWZKCXLVVVFGSC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC#N)N2C(=O)C=CC2=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Morpholin-4-yl)phenyl]acetic acid](/img/structure/B8743009.png)


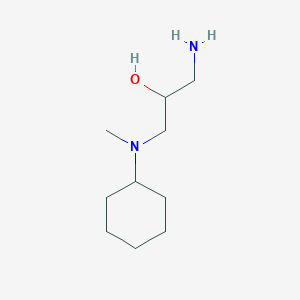
![1-Ethyl-N-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B8743043.png)
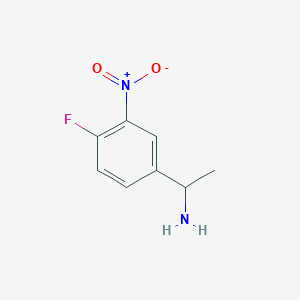
![(4-Bromophenyl)[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B8743056.png)
